N-(4-methoxy-2-nitrophenyl)-2-[(6-{[(E)-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide
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Overview
Description
N-(4-METHOXY-2-NITROPHENYL)-2-[(6-{[(E)-{4-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that features multiple functional groups, including nitro, methoxy, thiadiazole, and benzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXY-2-NITROPHENYL)-2-[(6-{[(E)-{4-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-methoxy-2-nitroaniline and 5-methyl-1,3,4-thiadiazole-2-thiol, followed by coupling reactions to form the final product. Reaction conditions often include the use of solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and temperature control to optimize yields.
Industrial Production Methods
In an industrial setting, the production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHOXY-2-NITROPHENYL)-2-[(6-{[(E)-{4-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, and various nucleophiles. Reaction conditions may involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce new functional groups into the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can study these derivatives to develop new therapeutic agents.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for drug development. Its structural features may interact with specific biological targets, providing a basis for designing new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-METHOXY-2-NITROPHENYL)-2-[(6-{[(E)-{4-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-METHOXY-2-NITROPHENYL)-2-[(6-{[(E)-{4-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE
- N-(4-METHOXY-2-NITROPHENYL)-2-[(6-{[(E)-{4-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE
Uniqueness
This compound is unique due to its combination of functional groups, which provide a wide range of chemical reactivity and potential applications. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C26H19N7O6S4 |
---|---|
Molecular Weight |
653.7 g/mol |
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-2-[[6-[[4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-3-nitrophenyl]methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H19N7O6S4/c1-14-30-31-26(41-14)42-22-8-3-15(9-21(22)33(37)38)12-27-16-4-6-19-23(10-16)43-25(29-19)40-13-24(34)28-18-7-5-17(39-2)11-20(18)32(35)36/h3-12H,13H2,1-2H3,(H,28,34) |
InChI Key |
GRBPPVYGCOIWHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SC2=C(C=C(C=C2)C=NC3=CC4=C(C=C3)N=C(S4)SCC(=O)NC5=C(C=C(C=C5)OC)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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